molecular formula C14H18O3 B1325253 7-(4-Methylphenyl)-7-oxoheptanoic acid CAS No. 35333-09-6

7-(4-Methylphenyl)-7-oxoheptanoic acid

Cat. No.: B1325253
CAS No.: 35333-09-6
M. Wt: 234.29 g/mol
InChI Key: ASKQGVDBXOXCAB-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-7-oxoheptanoic acid: is an organic compound characterized by a heptanoic acid backbone with a 4-methylphenyl group and a ketone functional group at the seventh carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-7-oxoheptanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbenzene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the acylation reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: 7-(4-Methylphenyl)-heptanoic acid.

    Reduction: 7-(4-Methylphenyl)-7-hydroxyheptanoic acid.

    Substitution: 4-nitro-7-(4-methylphenyl)-7-oxoheptanoic acid or 4-bromo-7-(4-methylphenyl)-7-oxoheptanoic acid.

Scientific Research Applications

7-(4-Methylphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Phenyl-7-oxoheptanoic acid: Lacks the methyl group on the phenyl ring.

    7-(4-Methoxyphenyl)-7-oxoheptanoic acid: Contains a methoxy group instead of a methyl group on the phenyl ring.

    7-(4-Chlorophenyl)-7-oxoheptanoic acid: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

7-(4-Methylphenyl)-7-oxoheptanoic acid is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its lipophilicity and potentially alter its biological activity compared to similar compounds.

Properties

IUPAC Name

7-(4-methylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-11-7-9-12(10-8-11)13(15)5-3-2-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKQGVDBXOXCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645288
Record name 7-(4-Methylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35333-09-6
Record name 7-(4-Methylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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